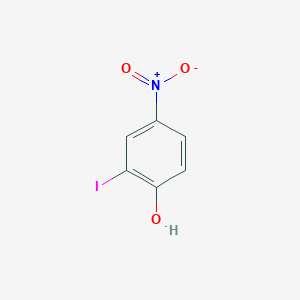

2-Iodo-4-nitrofenol

Descripción general

Descripción

2-Iodo-4-nitrophenol, also known as 4-Hydroxy-3-iodonitrobenzene, is a chemical compound with the empirical formula C6H4INO3 . It has a molecular weight of 265.01 .

Synthesis Analysis

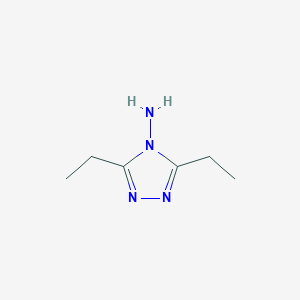

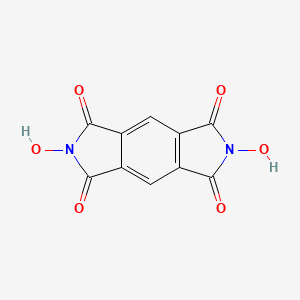

The synthesis of 2-Iodo-4-nitrophenol can be achieved using N-iodosuccinimide (NIS) in solid state by grinding at room temperature . This method provides several advantages such as short reaction time (5–8 min), high yields (94–99%), and nonhazardous and simple work-up procedure .Molecular Structure Analysis

The molecular structure of 2-Iodo-4-nitrophenol can be represented by the SMILES stringOc1ccc(cc1I)N+=O . The InChI key for this compound is BKQFOYCEUMVWOW-UHFFFAOYSA-N . Chemical Reactions Analysis

The nitro group in 2-Iodo-4-nitrophenol can undergo reduction reactions to form amines . The iodination of aromatic substrates requires the presence of a mediator such as a strong oxidizing agent .Physical and Chemical Properties Analysis

2-Iodo-4-nitrophenol is a powder with a melting point of 89-94 °C . It has an assay of ≥98.0% (HPLC) .Aplicaciones Científicas De Investigación

Síntesis Química

“2-Iodo-4-nitrofenol” se utiliza en la síntesis química . Es un compuesto con la fórmula empírica C6H4INO3 y un peso molecular de 265,01 . Se utiliza a menudo en la síntesis de otros compuestos químicos debido a su reactividad.

Yodación de Compuestos Aromáticos

Este compuesto juega un papel significativo en la yodación de varios aromáticos sustituidos importantes industrial y farmacéuticamente . El proceso de yodación se logra utilizando N-yodosuccinimida (NIS) en estado sólido mediante molienda a temperatura ambiente . Este método proporciona varias ventajas, como un tiempo de reacción corto (5-8 min), altos rendimientos (94-99%) y un procedimiento de trabajo simple y no peligroso .

Reducción Catalítica de Tintes Orgánicos

“this compound” se puede utilizar en la reducción catalítica de tintes orgánicos . Este proceso es importante en el tratamiento de aguas residuales de las industrias textiles, donde se utiliza una gran cantidad de tintes orgánicos.

Actividad Fotocatalítica

El compuesto ha sido estudiado por su actividad fotocatalítica . El uso de una temperatura más baja contribuyó a la mejora de la actividad fotocatalítica . Esta propiedad es útil en la remediación ambiental, ya que la fotocatálisis puede ayudar a degradar los contaminantes orgánicos.

Aplicaciones Farmacéuticas

Como se mencionó anteriormente, “this compound” se utiliza en la yodación de varios aromáticos sustituidos importantes farmacéuticamente . Esto lo convierte en un compuesto valioso en la industria farmacéutica, donde los compuestos aromáticos yodados se utilizan a menudo en la síntesis de fármacos.

Aplicaciones Industriales

Además de sus aplicaciones farmacéuticas, “this compound” también se utiliza en la yodación de varios aromáticos sustituidos importantes industrialmente . Esto lo convierte en un compuesto valioso en diversas industrias, incluida la fabricación de tintes, polímeros y otros productos químicos.

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds such as 2,4-dinitrophenol are known to interact with oxidative processes .

Mode of Action

It is known that the compound can undergo iodination, a process that involves the addition of iodine to a molecule . This process can lead to changes in the compound’s structure and function. For instance, the iodination of 4-Nitrophenol (4-NP) can lead to the formation of 2-Iodo-4-nitrophenol .

Biochemical Pathways

Related compounds such as 2,4-dinitrophenol are known to uncouple oxidative phosphorylation . This process disrupts the normal energy production pathways in cells, leading to increased heat production and decreased ATP synthesis .

Pharmacokinetics

It is known that the compound has a molecular weight of 26501 , which may influence its absorption and distribution within the body.

Result of Action

Related compounds such as 2,4-dinitrophenol are known to disrupt normal cellular energy production, leading to increased heat production and decreased atp synthesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Iodo-4-nitrophenol. For instance, the pH and temperature of the environment can affect the compound’s reactivity and stability . Additionally, the presence of other substances, such as other chemicals or biological materials, can also influence the compound’s action.

Análisis Bioquímico

Biochemical Properties

2-Iodo-4-nitrophenol plays a significant role in biochemical reactions, particularly as a reagent for detecting enzyme activity. One of the key enzymes it interacts with is tyrosinase, an enzyme involved in the production of melanin. The interaction between 2-Iodo-4-nitrophenol and tyrosinase is based on the reaction of the thymidylate moiety with the enzyme, leading to the inhibition of cellular antioxidant enzymes and amines . This interaction highlights the compound’s potential in studying oxidative stress and cellular damage.

Cellular Effects

2-Iodo-4-nitrophenol has been shown to affect various types of cells and cellular processes. It influences cell function by inhibiting cellular antioxidant enzymes, leading to increased cellular damage . Additionally, the compound’s interaction with tyrosinase affects melanin production, which can have implications for studies on pigmentation and related disorders. The impact on cell signaling pathways, gene expression, and cellular metabolism further underscores its importance in biochemical research.

Molecular Mechanism

At the molecular level, 2-Iodo-4-nitrophenol exerts its effects through binding interactions with biomolecules. The compound’s iodine and nitro groups facilitate its binding to specific sites on enzymes such as tyrosinase, leading to enzyme inhibition . This inhibition can result in changes in gene expression and cellular metabolism, providing insights into the molecular mechanisms underlying various biochemical processes.

Dosage Effects in Animal Models

The effects of 2-Iodo-4-nitrophenol vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to adverse effects such as increased cellular damage and oxidative stress . Identifying the threshold effects and toxic dosages is essential for determining safe and effective usage in research.

Metabolic Pathways

2-Iodo-4-nitrophenol is involved in various metabolic pathways, particularly those related to the metabolism of nitroaromatic compounds. The compound interacts with enzymes such as oxygenases and haloperoxidases, which catalyze the addition of nitro moieties to aromatic compounds . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-Iodo-4-nitrophenol is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms is important for elucidating the compound’s effects in different cellular contexts.

Subcellular Localization

The subcellular localization of 2-Iodo-4-nitrophenol plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact the compound’s interactions with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

2-iodo-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQFOYCEUMVWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301140 | |

| Record name | 2-iodo-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89487-91-2 | |

| Record name | 89487-91-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-iodo-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1296230.png)

![4-[(Hydroxyimino)methyl]phenol](/img/structure/B1296232.png)